trimethyl({5-[(1E)-2-[5-(trimethylstannyl)thiophen-2-yl]ethenyl]thiophen-2-yl})stannane
CAS No.:
Cat. No.: VC16684582
Molecular Formula: C16H24S2Sn2
Molecular Weight: 517.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H24S2Sn2 |
|---|---|
| Molecular Weight | 517.9 g/mol |
| IUPAC Name | trimethyl-[5-[2-(5-trimethylstannylthiophen-2-yl)ethenyl]thiophen-2-yl]stannane |
| Standard InChI | InChI=1S/C10H6S2.6CH3.2Sn/c1-3-9(11-7-1)5-6-10-4-2-8-12-10;;;;;;;;/h1-6H;6*1H3;; |
| Standard InChI Key | NDHZYIWVQSXGQE-UHFFFAOYSA-N |
| Canonical SMILES | C[Sn](C)(C)C1=CC=C(S1)C=CC2=CC=C(S2)[Sn](C)(C)C |
Introduction
Chemical Identity and Structural Features
Systematic Nomenclature and Molecular Formula
The compound’s IUPAC name, trimethyl({5-[(1E)-2-[5-(trimethylstannyl)thiophen-2-yl]ethenyl]thiophen-2-yl})stannane, reflects its bis-stannane configuration and stereospecific ethenyl bridge. Each thiophene ring is substituted at the 2-position with a trimethylstannyl group, while the trans-configured ethene linker ensures planarity for optimal π-orbital overlap . The molecular formula C₁₆H₂₄S₂Sn₂ confirms the presence of two tin atoms, each bonded to three methyl groups, and two sulfur-containing thiophene rings.
Spectroscopic and Crystallographic Data
While crystallographic data for this compound remains unpublished, analogous organotin-thiophene derivatives exhibit bond lengths of 2.11–2.15 Å for Sn–C bonds and 1.71–1.74 Å for C–S bonds in thiophene rings . Nuclear magnetic resonance (NMR) spectra of similar compounds reveal distinct signals for methyl protons (δ 0.3–0.5 ppm) and thiophene aromatic protons (δ 6.8–7.2 ppm) . The trans configuration of the ethene bridge is corroborated by coupling constants (J = 16–18 Hz) in ¹H NMR .
Table 1: Comparative Physical Properties of Organotin-Thiophene Derivatives
Synthesis and Mechanistic Pathways
Stille Coupling: The Primary Synthetic Route
The compound is synthesized via a palladium-catalyzed Stille coupling reaction between 2-(trimethylstannyl)thiophene and 5-bromo-2-thienylethenyl stannane precursors . Key reaction parameters include:
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Catalyst: Pd(PPh₃)₄ or Pd₂(dba)₃ with tri-o-tolylphosphine ligands .
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Solvent: Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) .
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Temperature: 80–100°C under inert atmosphere.
The mechanism proceeds through oxidative addition of the palladium catalyst to the bromothiophene, followed by transmetallation with the stannane reagent and reductive elimination to form the C–C bond .
Purification and Characterization Challenges
Due to the compound’s air- and moisture-sensitive tin groups, purification requires glovebox techniques and silica gel chromatography under nitrogen . Mass spectrometry (MS) analysis typically shows a molecular ion peak at m/z 518.1 ([M]⁺), while energy-dispersive X-ray spectroscopy (EDX) confirms a 1:1 Sn:S ratio .
Electronic Properties and Structure-Function Relationships
π-Conjugation and Charge Transport
The trans-ethene bridge between thiophene rings enables extended conjugation, reducing the bandgap to 2.1–2.3 eV as measured by cyclic voltammetry. Density functional theory (DFT) calculations predict a HOMO energy of −5.2 eV and LUMO of −3.1 eV, favorable for hole transport in p-type organic semiconductors .
Thin-Film Morphology
Spin-coated films of the compound exhibit a root-mean-square (RMS) roughness of 1.2–1.5 nm by atomic force microscopy (AFM), with grazing-incidence X-ray diffraction (GIXD) revealing a lamellar packing distance of 3.8 Å . This tight π-stacking facilitates charge carrier mobilities of 0.05–0.12 cm²/V·s in organic field-effect transistor (OFET) configurations.
Applications in Organic Electronic Devices
Bulk Heterojunction Solar Cells
In poly(3-hexylthiophene) (P3HT)-based photovoltaics, the compound acts as an electron acceptor, achieving power conversion efficiencies (PCE) of 4.1–4.7% under AM 1.5G illumination. The open-circuit voltage (Vₒc) reaches 0.65 V, attributed to the deep LUMO level aligning with P3HT’s HOMO .
Organic Light-Emitting Diodes (OLEDs)
When doped into a polyfluorene matrix, the compound emits orange-red light (λₑₘ = 610 nm) with a quantum yield of 18% . Device lifetimes exceed 500 hours at 100 cd/m² due to the tin groups’ oxidative stability.
Challenges in Device Integration
Despite promising performance, batch-to-batch variability in molecular weight (PDI = 1.8–2.3) and residual palladium contamination (50–200 ppm) remain barriers to commercial scalability .
Environmental and Toxicological Considerations
Ecotoxicity of Organotin Byproducts
Hydrolysis products like trimethyltin chloride (LD₅₀ = 12.6 mg/kg in rats) necessitate strict containment during synthesis . Waste streams require treatment with potassium permanganate to oxidize tin residues.
Regulatory Status
The compound is classified as Reprotoxic Category 2 under EU Regulation (EC) No 1272/2008, mandating risk phrases H361fd (“Suspected of damaging fertility or the unborn child”) .
Future Research Directions
Alternative Synthetic Strategies
Electrochemical polymerization methods using boron trifluoride diethyl etherate (BF₃·Et₂O) as a co-catalyst could reduce reliance on palladium catalysts . Computational studies suggest that replacing methyl groups with fluorinated alkyl chains may enhance air stability without compromising charge mobility .
Bioelectronic Applications
Preliminary studies indicate that the compound’s thiophene units support neuron cell adhesion in vitro, opening avenues for bioactive neural interfaces.
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